molecular formula C8H4N2O4 B14867481 6-Nitro-1,3-benzoxazole-2-carbaldehyde CAS No. 944907-40-8

6-Nitro-1,3-benzoxazole-2-carbaldehyde

Cat. No.: B14867481
CAS No.: 944907-40-8
M. Wt: 192.13 g/mol
InChI Key: UULMTNMZYUBKIJ-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzoxazole-2-carbaldehyde is a heterocyclic compound with a molecular formula of C8H4N2O4 It is characterized by the presence of a benzoxazole ring substituted with a nitro group at the sixth position and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzoxazole-2-carbaldehyde typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitro-1,3-benzoxazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzoxazole-2-carbaldehyde is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with amino groups in proteins, potentially inhibiting their function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

6-Nitro-1,3-benzoxazole-2-carbaldehyde can be compared with other benzoxazole derivatives:

    5-Nitro-1,3-benzoxazole-2-carbaldehyde: Similar structure but with the nitro group at the fifth position. It exhibits different reactivity and biological activity.

    6-Amino-1,3-benzoxazole-2-carbaldehyde: The nitro group is replaced with an amino group, leading to different chemical properties and applications.

    6-Nitro-1,3-benzoxazole-2-carboxylic acid:

Uniqueness: this compound is unique due to the presence of both a nitro and an aldehyde group on the benzoxazole ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications .

Properties

CAS No.

944907-40-8

Molecular Formula

C8H4N2O4

Molecular Weight

192.13 g/mol

IUPAC Name

6-nitro-1,3-benzoxazole-2-carbaldehyde

InChI

InChI=1S/C8H4N2O4/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-4H

InChI Key

UULMTNMZYUBKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C=O

Origin of Product

United States

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